molecular formula C13H18ClNO2 B5090225 N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine;hydrochloride

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine;hydrochloride

Cat. No.: B5090225
M. Wt: 255.74 g/mol
InChI Key: FAJBGRCPRFYXKT-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine;hydrochloride is a compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate alkylating agents. One common method involves the use of 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodioxin ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides of the benzodioxin ring, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine is unique due to its specific substitution pattern on the benzodioxin ring, which imparts distinct chemical and biological properties. Its ability to inhibit cholinesterase enzymes sets it apart from other similar compounds, making it a promising candidate for therapeutic applications.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-3-8-14-10(2)13-9-15-11-6-4-5-7-12(11)16-13;/h3-7,10,13-14H,1,8-9H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJBGRCPRFYXKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)NCC=C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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